Methyl {2-[2-(tert-butylsulfamoyl)-4,5-dimethoxyphenyl]ethyl}carbamate
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Overview
Description
METHYL N-{2-[(TERT-BUTYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butylamino group, a sulfonyl group, and dimethoxyphenethyl moiety. Its synthesis and reactivity make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{2-[(TERT-BUTYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate electrophile.
Introduction of the sulfonyl group: This step involves the sulfonylation of the intermediate compound using sulfonyl chloride.
Attachment of the dimethoxyphenethyl moiety: This can be done through a coupling reaction, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL N-{2-[(TERT-BUTYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbamate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
METHYL N-{2-[(TERT-BUTYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in the study of enzyme inhibition or receptor binding.
Industry: Its reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which METHYL N-{2-[(TERT-BUTYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group and sulfonyl group are likely to play key roles in binding to these targets, while the dimethoxyphenethyl moiety may enhance the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-TERT-BUTYLAMINE: This compound shares the tert-butylamino group but lacks the sulfonyl and dimethoxyphenethyl moieties.
TERT-BUTYL 4-({[4-(BUT-2-YN-1-YLAMINO)PHENYL]SULFONYL}METHYL)-4-[(HYDROXYAMINO)CARBONYL]PIPERIDINE-1-CARBOXYLATE: This compound contains a sulfonyl group and a tert-butylamino group but differs in its overall structure.
Uniqueness
METHYL N-{2-[(TERT-BUTYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H26N2O6S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl N-[2-[2-(tert-butylsulfamoyl)-4,5-dimethoxyphenyl]ethyl]carbamate |
InChI |
InChI=1S/C16H26N2O6S/c1-16(2,3)18-25(20,21)14-10-13(23-5)12(22-4)9-11(14)7-8-17-15(19)24-6/h9-10,18H,7-8H2,1-6H3,(H,17,19) |
InChI Key |
SOJQYLKYPWFEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1CCNC(=O)OC)OC)OC |
Origin of Product |
United States |
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